molecular formula C23H23N3O2S B251459 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B251459
M. Wt: 405.5 g/mol
InChI Key: YXXNDDDJKIUZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-063, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by Takeda Pharmaceutical Company Limited in 2012. TAK-063 has shown promising results in preclinical studies as a potential treatment for various psychiatric disorders, including schizophrenia and depression.

Scientific Research Applications

TAK-063 has been extensively studied in preclinical models for its potential therapeutic applications in various psychiatric disorders. In animal models of schizophrenia, TAK-063 has been shown to improve cognitive deficits and reduce positive symptoms such as hallucinations and delusions. In addition, TAK-063 has also been shown to have antidepressant effects in animal models of depression. These findings suggest that TAK-063 may be a promising therapeutic agent for the treatment of schizophrenia and depression.

Mechanism of Action

TAK-063 is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway is thought to be a key factor in the development of schizophrenia and depression. By blocking the dopamine D3 receptor, TAK-063 may modulate the activity of the mesolimbic pathway and improve symptoms of these disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.54 nM. It is highly selective for the dopamine D3 receptor, with minimal affinity for other dopamine receptor subtypes. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo. These properties make TAK-063 an attractive candidate for further development as a therapeutic agent for psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of TAK-063 is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo, which makes it suitable for use in animal models. However, one limitation of TAK-063 is that it has only been tested in preclinical models, and its safety and efficacy in humans have not yet been established.

Future Directions

There are several potential future directions for research on TAK-063. One direction is to further investigate its therapeutic potential in animal models of psychiatric disorders, such as schizophrenia and depression. Another direction is to conduct clinical trials to evaluate the safety and efficacy of TAK-063 in humans. In addition, future studies could explore the potential use of TAK-063 in combination with other drugs or therapies for the treatment of psychiatric disorders. Finally, further research could be conducted to elucidate the molecular mechanisms underlying the effects of TAK-063 on the mesolimbic pathway.

Synthesis Methods

TAK-063 is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylpiperazine in the presence of a base to form 4-methyl-N-(4-aminophenyl)benzamide. This intermediate product is then reacted with 2-thiophenecarbonyl chloride in the presence of a base to form 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The final product is purified using column chromatography.

properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O2S/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27)

InChI Key

YXXNDDDJKIUZHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.